molecular formula C17H13N3O2 B6434742 1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- CAS No. 51132-01-5

1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)-

Cat. No.: B6434742
CAS No.: 51132-01-5
M. Wt: 291.30 g/mol
InChI Key: AKDOVKWGFPLJDK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- typically involves the functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

When compared to other similar compounds, such as imidazo[1,2-a]pyridine derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- stands out due to its unique structural features that confer enhanced stability and reactivity . Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.

Properties

IUPAC Name

2-(2-imidazo[1,2-a]pyridin-2-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-13-5-1-2-6-14(13)17(22)20(16)10-8-12-11-19-9-4-3-7-15(19)18-12/h1-7,9,11H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDOVKWGFPLJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364151
Record name F2184-0181
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51132-01-5
Record name 2-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51132-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F2184-0181
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-Bromo-3-oxo-butyl)-isoindole-1,3-dione is prepared by condensation of but-1-en-3-one with phthalimide followed by bromination according to known procedures (J. Med. Chem., 35:3239, 1992. A solution of 2-(4-bromo-3-oxo-butyl)-isoindole-1,3-dione (8.9 g, 30.06 mmol) and 2-aminopyridine (2.8 g, 29.75 mmol) in ethanol is heated at reflux for 4 hours. The mixture is cooled to room temperature and concentrated. The residue is purified by chromatography (silica gel, dichloromethane/ethanol 95:5); to give 4.23 g of 2-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]-isoindole-1,3-dione (49%).
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Synthesis routes and methods II

Procedure details

1-Bromo-4-phthalimidobutan-2-one (23.6 g.) was added to a solution of 2-aminopyridine (7.6 g.) and sodium bicarbonate (6.8 g.) in dimethylformamide (100 ml.) and the mixture was heated at 100° for 1 hour. Cooling followed by addition to water and recrystallisation from ethanol afforded 2-(2-phthalimidoethyl)imidazo [1,2-a]-pyridine (13.4 g.) m.p. 181° - 181.5°.
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